molecular formula C16H15FN2O2S B2740117 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide CAS No. 954597-41-2

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2740117
CAS No.: 954597-41-2
M. Wt: 318.37
InChI Key: DKJLLCUYGBPCCG-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring, a fluorophenyl group, and a pyrrolidinone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the Pyrrolidinone Intermediate

      Starting Materials: 4-fluoroaniline and succinic anhydride.

      Reaction: The reaction between 4-fluoroaniline and succinic anhydride in the presence of a base such as triethylamine forms the 4-fluorophenylpyrrolidinone intermediate.

  • Attachment of the Thiophene Ring

      Starting Materials: The pyrrolidinone intermediate and thiophene-2-carboxylic acid.

      Reaction: The intermediate is then reacted with thiophene-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time.

    Use of Catalysts: Employing catalysts to enhance reaction rates.

    Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction can convert the carbonyl group to an alcohol.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substitution reactions can introduce different functional groups onto the thiophene ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Its derivatives may be explored for electronic and photonic applications.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical agents.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-thiophenecarboxamide: Lacks the pyrrolidinone moiety.

    N-(4-chlorophenyl)-2-thiophenecarboxamide: Contains a chlorine atom instead of a fluorine atom.

    N-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide: Lacks the thiophene ring.

Uniqueness

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the fluorophenyl group, pyrrolidinone moiety, and thiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c17-12-3-5-13(6-4-12)19-10-11(8-15(19)20)9-18-16(21)14-2-1-7-22-14/h1-7,11H,8-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJLLCUYGBPCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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